
tert-Butyl 1,2,4-oxadiazol-3-ylmethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 1,2,4-oxadiazol-3-ylmethylcarbamate (TBOC) is an organic compound that has been of interest for scientists and chemists for its wide range of applications. TBOC is a versatile compound that has been applied in many scientific research fields, including organic synthesis, biochemistry, and pharmacology. TBOC has been used in many laboratory experiments due to its unique properties and wide range of applications.
Mécanisme D'action
Tert-Butyl 1,2,4-oxadiazol-3-ylmethylcarbamate is a versatile compound that has a wide range of applications in scientific research. The mechanism of action of tert-Butyl 1,2,4-oxadiazol-3-ylmethylcarbamate is not yet fully understood, but it is believed to function through the formation of a complex with the target molecule. This complex then undergoes a conformational change, which leads to the formation of a new product.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-Butyl 1,2,4-oxadiazol-3-ylmethylcarbamate are not yet fully understood. However, it has been observed that tert-Butyl 1,2,4-oxadiazol-3-ylmethylcarbamate can interact with a number of biological molecules, including proteins, carbohydrates, and nucleic acids. Additionally, tert-Butyl 1,2,4-oxadiazol-3-ylmethylcarbamate has been shown to have an inhibitory effect on the activity of enzymes involved in DNA replication, as well as on the expression of certain genes.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-Butyl 1,2,4-oxadiazol-3-ylmethylcarbamate has many advantages for laboratory experiments. It is a highly versatile compound that can be used in a variety of applications. Additionally, tert-Butyl 1,2,4-oxadiazol-3-ylmethylcarbamate is relatively stable and can be stored for long periods of time. However, tert-Butyl 1,2,4-oxadiazol-3-ylmethylcarbamate is a relatively expensive compound and can be toxic if ingested. Additionally, it is not soluble in water, which can limit its use in some experiments.
Orientations Futures
Tert-Butyl 1,2,4-oxadiazol-3-ylmethylcarbamate has many potential applications in scientific research and laboratory experiments. One potential future direction for tert-Butyl 1,2,4-oxadiazol-3-ylmethylcarbamate is in the development of new drugs and therapeutics. Additionally, tert-Butyl 1,2,4-oxadiazol-3-ylmethylcarbamate could be used in the development of new fluorescent probes for the detection of biological molecules. Furthermore, tert-Butyl 1,2,4-oxadiazol-3-ylmethylcarbamate could be used as a reagent in organic synthesis and as a catalyst in biochemistry. Finally, tert-Butyl 1,2,4-oxadiazol-3-ylmethylcarbamate could be used as a tool in pharmacology, as it has been shown to have an inhibitory effect on the activity of enzymes involved in DNA replication.
Méthodes De Synthèse
Tert-Butyl 1,2,4-oxadiazol-3-ylmethylcarbamate can be synthesized by a variety of methods, including oxidation with hydrogen peroxide, bromination, and reaction with sodium nitrite. The most common method for the synthesis of tert-Butyl 1,2,4-oxadiazol-3-ylmethylcarbamate is by the reaction of 3-methyl-1,2,4-oxadiazol-5-ylmethylcarbamate with tert-butyl alcohol. This reaction yields a product with a yield of about 95%.
Applications De Recherche Scientifique
Tert-Butyl 1,2,4-oxadiazol-3-ylmethylcarbamate has been used extensively in scientific research for a variety of applications. It has been used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a tool in pharmacology. tert-Butyl 1,2,4-oxadiazol-3-ylmethylcarbamate has also been used in the synthesis of a number of compounds, such as cyclic ethers, amines, and carboxylic acids. Additionally, tert-Butyl 1,2,4-oxadiazol-3-ylmethylcarbamate has been used as a fluorescent probe for the detection of various biological molecules, including proteins, carbohydrates, and nucleic acids.
Propriétés
IUPAC Name |
tert-butyl N-methyl-N-(1,2,4-oxadiazol-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c1-8(2,3)14-7(12)11(4)6-9-5-13-10-6/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWFWLZBDCJTNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NOC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-methyl-N-(1,2,4-oxadiazol-3-yl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




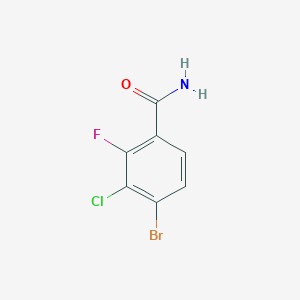

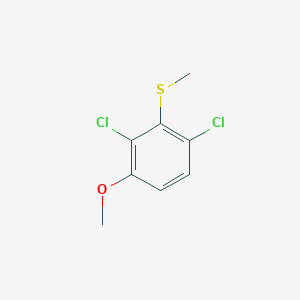

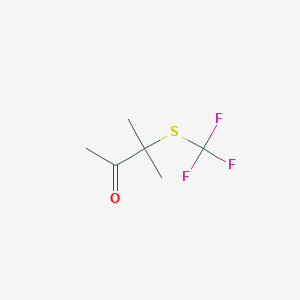
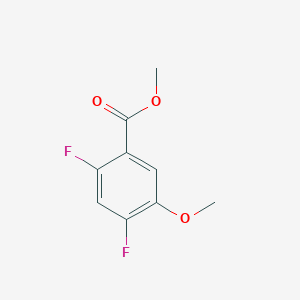
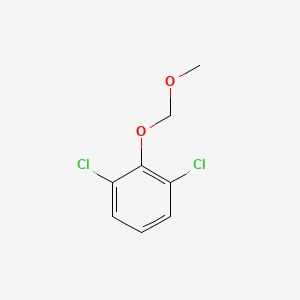
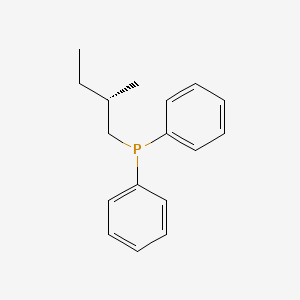
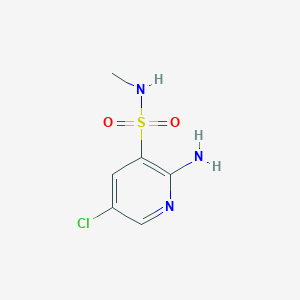
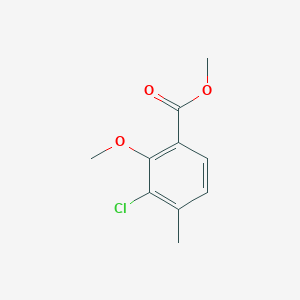
![6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6305469.png)